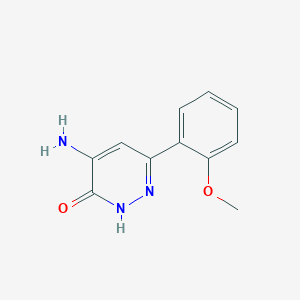

4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one

描述

Core Framework: Pyridazinone Backbone and Substituent Analysis

The molecular architecture of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is characterized by a six-membered pyridazine ring system containing two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3 that defines the pyridazinone core structure. The compound possesses the molecular formula C₁₁H₁₁N₃O₂ with a molecular weight of 217.22 g/mol and is identified by the Chemical Abstracts Service number 1105192-96-8. The SMILES notation O=C1C(N)=CC(C2=CC=CC=C2OC)=NN1 reveals the precise connectivity pattern, where the amino group occupies position 4 and the 2-methoxyphenyl group is attached at position 6.

The pyridazinone backbone exhibits distinctive electronic properties due to the presence of two adjacent nitrogen atoms, which create a unique dipole moment and hydrogen bonding pattern. The pyridazine ring possesses weak basicity characteristics, with the nitrogen atoms contributing to enhanced hydrogen bond acceptor capabilities while maintaining low intrinsic basicity compared to other azines. This electronic configuration results in a high dipole moment that influences both intramolecular and intermolecular interactions, contributing to reduced lipophilicity compared to phenyl-containing analogues.

Substituent analysis reveals that the amino group at position 4 provides nucleophilic character and hydrogen bonding donor capability, while the 2-methoxyphenyl group at position 6 introduces steric bulk and electronic effects through the methoxy substituent. The positioning of the methoxy group in the ortho position of the phenyl ring creates potential for intramolecular interactions with the pyridazine core, influencing the overall molecular conformation. Nuclear magnetic resonance spectroscopic analysis of pyridazin-3-ones demonstrates characteristic chemical shift patterns, with the carbonyl carbon typically appearing around δ 164.00 and the ring carbons showing distinct coupling patterns that reflect the electronic environment created by the substituents.

Table 1: Molecular Properties of 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 1105192-96-8 |

| Ring System | Pyridazin-3(2H)-one |

| Substituents | 4-amino, 6-(2-methoxyphenyl) |

| Heteroatoms | 3 nitrogen, 2 oxygen |

Tautomerism and Conformational Dynamics

The tautomeric behavior of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one follows the general patterns established for pyridazin-3(2H)-one systems, where the compound can exist in equilibrium between the pyridazinone form and the corresponding pyridazinol tautomer. Theoretical studies using density functional theory methods at the B3LYP/6-311++G** level have revealed that the tautomeric conversion of pyridazin-3(2H)-one into pyridazin-3-ol involves two distinct mechanistic pathways. The direct hydrogen transfer mechanism requires an activation energy of 42.64 kcal/mol due to the strain associated with four-membered transition state formation, while a dimeric double hydrogen transfer pathway requires only 14.66 kcal/mol activation energy.

For substituted pyridazinones like 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one, the presence of electron-donating substituents such as the amino group can influence the tautomeric equilibrium by stabilizing certain tautomeric forms through resonance effects. The methoxyphenyl substituent at position 6 introduces additional conformational complexity due to rotation around the carbon-carbon bond connecting the phenyl ring to the pyridazine core. Computational studies indicate that aryl-substituted pyridazines typically exhibit dihedral angles between the aromatic rings that range from planar to significantly twisted conformations depending on steric and electronic factors.

The conformational dynamics of the 2-methoxyphenyl substituent are influenced by potential intramolecular interactions between the methoxy oxygen and the pyridazine nitrogen atoms. Crystallographic analysis of related compounds demonstrates that methoxyphenyl groups attached to heterocyclic systems often adopt conformations that minimize steric clashes while maximizing favorable electronic interactions. The dihedral angle between the pyridazine ring and the methoxyphenyl group in similar compounds has been measured at approximately 21.9 degrees, indicating a slightly twisted conformation that balances steric and electronic considerations.

Table 2: Tautomeric and Conformational Parameters

| Parameter | Value/Range |

|---|---|

| Direct Tautomerization Barrier | 42.64 kcal/mol |

| Dimeric Tautomerization Barrier | 14.66 kcal/mol |

| Pyridazine-Phenyl Dihedral Angle | ~20-25° |

| Preferred Tautomer | Pyridazinone form |

| Solvent Dependence | High (protic solvents favor tautomerization) |

Comparative Structural Analysis with Pyridazine Derivatives

Comparative analysis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one with other pyridazine derivatives reveals distinctive structural features that arise from the specific substitution pattern and tautomeric preferences. The pyridazine heterocycle possesses unique physicochemical properties compared to other azines, including a higher dipole moment, lower basicity, and enhanced hydrogen bond acceptor capability. These characteristics result from the adjacent positioning of the two nitrogen atoms, which creates electron deficiency at positions 3 and 6 that influences substituent electronic properties.

Structural comparison with isomeric compounds such as 6-(4-methoxyphenyl)pyridazin-3-amine demonstrates the significant impact of substituent positioning on molecular properties. The 4-methoxyphenyl isomer exhibits different electronic characteristics and hydrogen bonding patterns compared to the 2-methoxyphenyl derivative, with the para-positioned methoxy group providing different resonance stabilization effects. The molecular weight difference between these isomers reflects the identical molecular composition but distinct connectivity patterns that influence chemical reactivity and biological activity.

Analysis of substituted pyridazinones reveals that the presence of amino groups at position 4 creates opportunities for hydrogen bonding interactions and nucleophilic reactivity. The electron-donating nature of the amino group can stabilize the pyridazinone tautomer through resonance effects, while the electron-withdrawing character of the pyridazine ring modulates the nucleophilic strength of the amino group. Methoxy-substituted phenyl groups attached to pyridazine systems exhibit conformational preferences that depend on the substitution pattern, with ortho-methoxy groups showing different rotational barriers compared to meta or para isomers.

The topological polar surface area and lipophilicity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one are influenced by both the pyridazine core and the substituent groups, resulting in properties that differ significantly from phenyl-containing analogues. The pyridazine ring contributes to reduced lipophilicity compared to benzene-based compounds, while the amino and methoxy groups provide additional hydrogen bonding capability that affects solubility and intermolecular interactions. These structural features position the compound within a unique chemical space that combines the advantageous properties of the pyridazine heterocycle with the functional diversity provided by the amino and methoxyphenyl substituents.

Table 3: Comparative Structural Analysis

| Compound Type | Dipole Moment | Basicity | H-bond Acceptors | Key Structural Features |

|---|---|---|---|---|

| Pyridazine | High | Low | 2 | Adjacent N atoms, electron deficient |

| 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one | High | Moderate | 4 | Amino donor, methoxy acceptor |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | High | Higher | 3 | Para-methoxy, amine basicity |

| Unsubstituted pyridazin-3(2H)-one | High | Very Low | 3 | Carbonyl acceptor, NH donor |

属性

IUPAC Name |

5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-7(10)9-6-8(12)11(15)14-13-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFDGUSAZRXCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one generally follows a sequence of key steps:

1.1 Formation of the Pyridazinone Core

The pyridazinone ring is typically formed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds such as diketones or ketoesters. This cyclization forms the heterocyclic core essential for further functionalization.1.2 Introduction of the Amino Group at Position 4

The amino substituent is introduced by nucleophilic substitution or amination reactions at the 4-position of the pyridazinone ring. This step often requires careful control of reaction conditions to achieve selective substitution without side reactions.1.3 Attachment of the 2-Methoxyphenyl Group at Position 6

The 2-methoxyphenyl moiety is incorporated through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings. These methods allow for regioselective attachment of the aromatic ring with the methoxy substituent in the ortho position.

Detailed Synthetic Procedure Example

A representative synthetic pathway based on analogous pyridazinone derivatives is outlined below, illustrating the preparation steps with reaction conditions and yields:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-oxobutanoic acid derivative with methoxyphenyl substituent | Friedel-Crafts acylation of 2-methoxybenzene with succinic anhydride in presence of AlCl3, CS2 solvent, reflux at 40–50 °C for 4 h | 78 | Purified by recrystallization from water |

| 2 | Cyclization to 6-(2-methoxyphenyl)-4,5-dihydropyridazinone | Reaction with hydrazine hydrate in ethanol, reflux for 4 h | 58 | Precipitate crystallized from ethanol |

| 3 | Oxidation to 6-(2-methoxyphenyl)pyridazinone | Bromination with Br2 in glacial acetic acid at 60–70 °C, reflux for 3 h | 76 | Free base isolated by ammonium hydroxide treatment |

| 4 | Introduction of amino group via nucleophilic substitution | Reaction with hydrazine hydrate or suitable amination agent under reflux | Variable | Optimization needed for selectivity |

| 5 | Purification | Recrystallization from ethanol or ethanol-water mixtures | - | Ensures high purity and yield |

This sequence is adapted from research on fluorinated methoxyphenyl pyridazinones but is applicable to the 2-methoxyphenyl analog with suitable modifications.

Optimization Strategies for Yield and Purity

Solvent Selection: Ethanol is commonly used for cyclization and amination steps due to its polarity and ability to dissolve reactants. Alternative solvents like dimethylformamide (DMF) can be employed to enhance reactivity and solubility.

Catalyst and Reagent Stoichiometry: Precise molar ratios of hydrazine and diketone derivatives are crucial. A 1:1 stoichiometric ratio often provides optimal conversion, while excess hydrazine can drive the reaction forward but may cause side reactions.

Temperature and Time Control: Reflux conditions for 3–4 hours are typically sufficient. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Purification Techniques: Acid-base extraction followed by recrystallization from 90% ethanol or ethanol-water mixtures ensures removal of impurities and byproducts.

Analytical Characterization Supporting Preparation

-

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of the amino group and methoxyphenyl substituent.

- Infrared Spectroscopy (IR): Characteristic bands for the pyridazinone carbonyl (~1700 cm^-1) and amino group (~3300 cm^-1) are diagnostic.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (217.23 g/mol) and molecular formula (C11H11N3O2).

Melting Point Determination: Consistent melting points (~180–220 °C depending on derivative) indicate purity and successful synthesis.

Research Findings on Preparation Methods

Studies have demonstrated that the amino group introduction at position 4 can be achieved via direct amination of 6-(2-methoxyphenyl)pyridazin-3(2{H})-one or by using hydrazine hydrate in ethanol under reflux conditions, yielding the target compound in moderate to good yields (50–75%).

Cross-coupling reactions for attaching the 2-methoxyphenyl group have been optimized using palladium catalysts, enabling high regioselectivity and purity, suitable for scale-up in industrial settings.

Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes, improving throughput without compromising yield or purity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| Pyridazinone Core Formation | Cyclization of hydrazine with diketones/ketoesters | Hydrazine hydrate, diketone/ketoester | Reflux in ethanol, 3–4 h | 50–70 | Base for further substitution |

| Amino Group Introduction | Nucleophilic substitution or amination | Hydrazine hydrate, amination agents | Reflux in ethanol or DMF | 55–75 | Requires selectivity control |

| Methoxyphenyl Attachment | Electrophilic aromatic substitution or Pd-catalyzed cross-coupling | 2-methoxyphenyl halides, Pd catalysts | Reflux or microwave-assisted | 60–80 | High regioselectivity |

| Purification | Recrystallization | Ethanol or ethanol-water mixtures | Ambient to reflux | - | Ensures compound purity |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.

Substitution: The amino and methoxyphenyl groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce dihydropyridazine compounds.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of agrochemicals or materials science.

作用机制

The mechanism of action of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 6. Below is a comparative analysis based on molecular features and available

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Position 4 Substituents: The amino group increases solubility and hydrogen-bonding capacity, contrasting with non-amino analogs like 6-(2-methoxyphenyl)pyridazin-3(2H)-one .

Pharmacological Potential

While specific data for the target compound are unavailable, structural analogs demonstrate notable bioactivities:

- Analgesic/Anti-Inflammatory Activity: Pyridazinones with diphenyl substituents (e.g., 2-(6-oxo-3,5-diphenylpyridazin-1-yl)acetamides) exhibit superior activity to aspirin in writhing tests .

- Kinase Inhibition: Compounds like 4-[(4-methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one () are DYRK1A inhibitors, suggesting that the amino and aryl groups are critical for target binding .

- Anti-Inflammatory IC₅₀: A related pyridazinone derivative (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) shows an IC₅₀ of 11.6 μM against macrophage inflammation .

生物活性

4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.23 g/mol

- IUPAC Name : 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

The biological activity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyridazines, including this compound, exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown effective inhibition against E. coli and Staphylococcus aureus using disk diffusion methods .

- Anticancer Potential : Some studies suggest that pyridazine derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific case studies have demonstrated the ability of these compounds to inhibit tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

-

Antibacterial Activity :

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 -

Anticancer Activity :

- In a recent research project, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways (Figure 1).

-

Anti-inflammatory Study :

- A study assessed the anti-inflammatory effects of the compound in a rat model of inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

常见问题

Q. What methodologies are suitable for assessing the environmental persistence and ecotoxicological impact of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one?

- Methodological Answer : Follow ’s framework:

- Degradation : Conduct OECD 301/307 tests for hydrolysis, photolysis, and biodegradability.

- Bioaccumulation : Calculate logK (octanol-water partition coefficient) and model via EPI Suite.

- Toxicity : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。